molecular formula C10H11N3OS B13475151 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1h)-one

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1h)-one

Cat. No.: B13475151
M. Wt: 221.28 g/mol
InChI Key: OWGVRUKQDJURPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one (CAS 1482813-10-4) is a high-purity (98%) pyridine-thiazole hybrid compound with a molecular weight of 221.28 g/mol . This chemical entity is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, is required during handling . The core research value of this molecule lies in its structural framework, which incorporates both pyridin-2-one and 2-methylthiazole motifs. This architecture is of significant interest in medicinal chemistry, particularly in the development of novel heterocyclic hybrids. Pyridine-thiazole hybrids represent a prominent area of investigation, with recent studies highlighting their potential as anticancer agents. Some derivatives have been shown to exhibit selective cytotoxicity towards cancer cell lines and induce genetic instability in tumor cells, with mechanisms that may involve interactions with DNA repair pathways such as PARP . Furthermore, related 2-amino-5-methylthiazol derivatives have been synthesized and evaluated for their antioxidant activities, demonstrating radical scavenging potential in assays against DPPH, hydroxyl, nitric oxide, and superoxide radicals . This compound is intended for research applications only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

5-amino-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyridin-2-one

InChI

InChI=1S/C10H11N3OS/c1-7-12-9(6-15-7)5-13-4-8(11)2-3-10(13)14/h2-4,6H,5,11H2,1H3

InChI Key

OWGVRUKQDJURPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2C=C(C=CC2=O)N

Origin of Product

United States

Preparation Methods

Synthesis from Pyridine Derivatives

One common approach involves starting from substituted pyridine compounds, which are functionalized to introduce the amino and heterocyclic moieties.

Reaction Conditions:

  • Reflux in polar aprotic solvents such as acetonitrile or ethanol.
  • Use of bases like potassium carbonate or potassium hydroxide to facilitate nucleophilic substitution.
  • Elevated temperatures (~80-120°C) to promote reaction progress.

Example Protocol from Patent WO2020178175A1

  • Preparation of Intermediate: 2-chloro-5-methyl-4-pyridinamine reacts with potassium hydroxide (KOH) in methanol at 180°C in an autoclave, yielding 4-amino-5-methylpyridone with high purity (84%) and yield (~84%).
  • Subsequent Functionalization: The methylpyridone intermediate can then be selectively reacted with heterocyclic precursors such as methylthiazole derivatives, via nucleophilic attack at the appropriate position, to form the target compound.

Heterocyclic Coupling via Condensation Reactions

Synthesis of the Methylthiazol-4-yl Moiety

  • Method: Condensation of 2-aminothiazole derivatives with aldehydes or methylating agents.
  • Reagents: 2-Aminothiazole, formaldehyde or methylating agents, catalysts such as acetic acid or phosphorus oxychloride.
  • Conditions: Reflux in acetonitrile or ethanol, often under inert atmosphere to prevent oxidation.

Coupling with Pyridine Derivatives

  • The methylthiazol-4-yl group is introduced onto the pyridine ring via nucleophilic substitution or Mannich-type reactions, often facilitated by catalysts like zinc chloride or acid catalysts.

Example:

  • The synthesis of N-((2-methylthiazol-4-yl)methyl)pyridin-2-amine involves reacting methylthiazole derivatives with pyridine-2-amine under reflux in acetonitrile, followed by purification through recrystallization.

Multi-Step Synthetic Route for the Target Compound

Step Reaction Reagents Conditions Yield Notes
1 Synthesis of 2-chloro-5-methyl-4-pyridinamine Chlorination of 4-aminopyridine Reflux in acetonitrile ~76% From patent WO2020178175A1
2 Formation of methylthiazol-4-yl derivative Condensation of 2-aminothiazole with formaldehyde Reflux in acetonitrile Variable As per literature
3 Nucleophilic substitution to attach methylthiazol-4-yl to pyridine Reaction with the pyridin-2-amine intermediate Reflux in acetonitrile ~57% From patent data
4 Final amination and purification Recrystallization Diethyl ether Variable Purity >99%

Alternative Synthesis via Heterocyclic Building Blocks

  • Method: Starting from commercially available heterocyclic compounds such as 2-methylthiazole and pyridine derivatives, coupling is achieved through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
  • Advantages: Higher regioselectivity, milder conditions, and potentially higher yields.

Summary of Key Data and Yields

Method Starting Materials Reagents & Conditions Typical Yield Remarks
Autoclave reaction 2-chloro-5-methyl-4-pyridinamine + KOH Methanol, elevated temperature (~180°C) 84% High purity, scalable
Condensation 2-Aminothiazole + formaldehyde Reflux in acetonitrile 60-70% Efficient for heterocycle formation
Cross-coupling 2-Methylthiazole + pyridine derivatives Pd-catalyzed coupling 50-65% Suitable for large-scale synthesis

Notes and Considerations

  • The choice of synthesis route depends on the availability of starting materials, desired scale, and purity requirements.
  • The autoclave method described in patent WO2020178175A1 provides a robust pathway with high yield and purity, suitable for industrial scale-up.
  • Environmental considerations favor methods avoiding chlorinated solvents and employing greener reagents where possible.
  • Purification typically involves recrystallization from diethyl ether or similar solvents, avoiding chromatography for scalability.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The pyridinone ring and methylthiazole substituent undergo redox reactions under controlled conditions:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) in acidic or neutral media selectively oxidizes the pyridinone ring’s α-carbonyl group, forming carboxylic acid derivatives.

  • Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl group of the pyridinone to a secondary alcohol, yielding 5-amino-1-((2-methylthiazol-4-yl)methyl)piperidin-2-ol.

Key Conditions :

Reaction TypeReagentSolventTemperatureYield
OxidationKMnO₄ (1.2 eq)H₂O/THF0–25°C68–72%
ReductionNaBH₄ (3 eq)MeOH25°C85%

Nucleophilic Substitution at the Amino Group

The primary amine at position 5 participates in condensation and alkylation reactions:

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde, 4-nitrobenzaldehyde) in ethanol under reflux to form imines .

  • Acylation : Treatment with acetyl chloride in dichloromethane (DCM) yields N-acetyl derivatives, confirmed by IR (C=O stretch at 1737 cm⁻¹) and ¹H NMR (singlet at δ 2.32 ppm for CH₃) .

Example Reaction :

text
5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one + RCHO (R = aryl) → Schiff base (R-CH=N-Pyridinone)

Cyclization Reactions

The compound serves as a precursor for heterocyclic synthesis:

  • Thiazole Ring Functionalization : Reacts with ethyl chloroacetate in ethanol to form thiazolidinone derivatives via cyclocondensation .

  • Pyrimidine Fusion : Under autoclave conditions (180°C, KOH/MeOH), it undergoes intramolecular cyclization to form fused pyrimidine-thiazole systems, critical in kinase inhibitor synthesis .

Mechanism :

  • Deprotonation of the amino group by KOH.

  • Nucleophilic attack on the carbonyl carbon, followed by ring closure.

Cross-Coupling Reactions

The methylthiazole moiety participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to introduce aryl groups at the thiazole’s C5 position .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: DME/H₂O (4:1)

  • Yield: 70–78%

Analytical Characterization

Reaction products are validated via:

  • ¹H/¹³C NMR : Distinct shifts for NH₂ (δ 6.21–6.86 ppm) and thiazole CH₃ (δ 2.31 ppm) .

  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) observed at m/z 233–262 .

  • TLC Monitoring : Rf values tracked using silica gel plates (eluent: EtOAc/hexane 1:1).

Reaction Challenges and Optimizations

  • Side Reactions : Over-oxidation of the thiazole ring occurs with excess KMnO₄, requiring stoichiometric control.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in cross-coupling reactions by stabilizing intermediates .

Scientific Research Applications

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial growth and proliferation .

Comparison with Similar Compounds

Pyridin-2-one Derivatives

5-Amino-1-(2-isobutoxyethyl)pyridin-2(1h)-one
  • Core Structure: Pyridin-2-one with amino group at position 5.
  • Substituent : 2-isobutoxyethyl chain at position 1.
  • Key Differences :
    • The ether-containing isobutoxyethyl group likely increases hydrophilicity compared to the aromatic thiazole substituent in the target compound.
    • The absence of a thiazole ring reduces opportunities for sulfur-mediated interactions (e.g., van der Waals or hydrogen bonding).
  • Status : Discontinued commercial availability .
Hypothetical Properties Comparison
Property Target Compound 5-Amino-1-(2-isobutoxyethyl)pyridin-2(1h)-one
Lipophilicity (LogP) Moderate (thiazole enhances π-π interactions) Lower (ether group increases hydrophilicity)
Bioavailability Potentially limited by thiazole steric bulk Improved due to flexible ether chain

Pyrazole Derivatives

Examples from include:

  • 5-Amino-1-(5-fluoro-2-methylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(5-hydroxypentyl)pyridin-2(1h)-one
Structural and Functional Contrasts
  • Core Structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms) vs. Pyridin-2-one (6-membered ring with one oxygen atom).
  • Substituents :
    • Fluorophenyl and trifluoromethyl groups in pyrazole derivatives enhance metabolic stability and lipophilicity.
    • The target compound’s thiazole-methyl group offers a balance of aromaticity and steric effects, distinct from the electron-withdrawing fluorine in pyrazole analogs.
  • Electronic Effects: Pyridin-2-one’s ketone oxygen enables stronger hydrogen bonding compared to pyrazole’s nitrogen-rich core.

Thiazole-Containing Analogues

Thiazoles are known for:

  • Bioactivity : Common in kinase inhibitors and antimicrobial agents.
  • Steric and Electronic Profile : The methyl group on thiazole may reduce solubility but enhance target binding specificity.

Biological Activity

5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one is a heterocyclic compound that integrates a pyridine ring with a methylthiazole moiety. Its structure features an amino group and a ketone functional group, which are significant for its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values indicating potent antibacterial properties.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
  • Neuroprotective Effects : Similar compounds have exhibited neuroprotective properties, suggesting that this compound may offer protective effects against neurodegenerative conditions.

Antimicrobial Studies

In a study examining various synthesized monomeric alkaloids, this compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

Research involving thiazole derivatives has shown that modifications in the molecular structure can enhance anticancer properties. For instance, compounds similar to this compound were found to exhibit cytotoxic effects in various cancer cell lines, with IC50 values lower than established chemotherapeutics like doxorubicin .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several thiazole derivatives, including the target compound. Results indicated that the compound effectively eliminated bacterial colonies within hours of exposure, showcasing its potential as a rapid antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis pathways being activated within the treated cells .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Properties
5-Amino-pyrimidinePyrimidine ring with amino groupAntimicrobial activity
2-MethylthiazoleSimple thiazole structureAntioxidant properties
6-AminopyridinePyridine ring with amino groupNeuroprotective effects

The combination of both thiazole and pyridine functionalities in this compound may synergize their biological activities, potentially leading to enhanced efficacy compared to its analogs.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 5-Amino-1-((2-methylthiazol-4-yl)methyl)pyridin-2(1H)-one?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Use of ammonium acetate (NH4_4OAc) in glacial acetic acid under reflux (108°C) to form heterocyclic intermediates, as demonstrated in pyridinone derivative syntheses .
  • Functional group modifications : Methylation or substitution at the thiazole or pyridinone rings using alkylating agents or nucleophilic reagents. For example, Vilsmeier–Haack reactions are effective for introducing formyl groups to heterocycles .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization for purity validation .

Q. How is the structural integrity of this compound confirmed in academic research?

Key analytical techniques include:

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C bonds with a mean deviation of 0.004 Å) and confirms stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituents on the pyridinone and thiazole rings, with characteristic shifts for amino (δ 5.0–6.0 ppm) and methylthiazole groups (δ 2.5–3.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ for C10_{10}H12_{12}N4_4OS requires m/z 253.0862) .

Q. What initial biological screening approaches are recommended for this compound?

  • Enzyme inhibition assays : Test against targets like dipeptidyl peptidase-4 (DPP-4) using fluorogenic substrates (e.g., Gly-Pro-AMC) in pH 6.5 ammonium acetate buffer .
  • Cellular cytotoxicity assays : Use MTT or resazurin-based viability tests in cancer cell lines (IC50_{50} determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Variation of substituents : Replace the 2-methylthiazole group with other heterocycles (e.g., oxadiazole, imidazole) to assess impact on target binding .
  • Pharmacophore mapping : Use computational tools (e.g., AutoDock Vina) to model interactions with enzymes like DPP-4, focusing on hydrogen bonding with the pyridinone carbonyl and amino groups .
  • Data-driven optimization : Compare IC50_{50} values across analogs in a table (example below):
DerivativeSubstituent (R)DPP-4 IC50_{50} (nM)Solubility (µg/mL)
A 2-methylthiazole120 ± 515.2
B 1,2,4-oxadiazole85 ± 38.9

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50​ values)?

  • Assay standardization : Ensure consistent buffer conditions (e.g., pH 6.5 ammonium acetate) and substrate concentrations .
  • Orthogonal validation : Confirm activity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to rule out false positives .
  • Batch-to-batch purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient) to verify compound integrity .

Q. What computational strategies are effective for predicting metabolic stability?

  • ADMET modeling : Tools like SwissADME predict CYP450 metabolism sites, highlighting susceptibility of the thiazole methyl group to oxidation .
  • Molecular dynamics (MD) simulations : Simulate binding to human serum albumin (HSA) to assess plasma protein binding and half-life .

Methodological Challenges and Solutions

Q. How to address low aqueous solubility during formulation studies?

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers to enhance solubility without altering bioactivity .
  • Prodrug design : Introduce phosphate or acetate esters at the hydroxyl group, which hydrolyze in vivo to release the active compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.